Methyl 4-methylmorpholine-3-carboxylate
Description
Contextualization within Heterocyclic Chemistry and Morpholine (B109124) Derivatives
Methyl 4-methylmorpholine-3-carboxylate belongs to the class of heterocyclic compounds, which are organic compounds containing a ring structure with atoms of at least two different elements. Specifically, it is a derivative of morpholine, a six-membered heterocyclic ring containing both nitrogen and oxygen atoms. The structure of this compound is characterized by a methyl group attached to the nitrogen atom (position 4) and a methyl carboxylate group at position 3 of the morpholine ring.
The presence of both an ether linkage and a tertiary amine within the morpholine ring gives these derivatives unique chemical properties. nih.govwikipedia.orgchemicalbook.com This combination allows for a range of chemical transformations and makes them versatile building blocks in organic synthesis. The specific substitutions on the morpholine ring, as seen in this compound, further functionalize the molecule, opening pathways for the synthesis of more complex chemical structures.
Significance of the Morpholine Scaffold in Advanced Organic Synthesis and Medicinal Chemistry Research
The morpholine scaffold is recognized as a "privileged structure" in medicinal chemistry. nih.govsemanticscholar.org This is due to its frequent appearance in a wide array of biologically active compounds and approved drugs. nih.govsemanticscholar.org The morpholine ring is valued for its advantageous physicochemical properties, including its ability to improve the pharmacokinetic profile of a drug candidate. nih.govnih.gov Its presence can enhance properties such as aqueous solubility, metabolic stability, and bioavailability. nih.gov
Historical Development and Preliminary Academic Investigations of this compound
While the broader class of morpholine derivatives has been extensively studied for decades, specific information on the historical development and initial academic investigations of this compound (CAS 90283-28-4) is not widely documented in seminal, publicly available literature. Its emergence is likely tied to broader synthetic explorations of functionalized morpholines.
Research into related compounds provides context for its potential synthetic pathways. For example, the synthesis of N-substituted morpholines, such as N-methylmorpholine, has been explored through various methods, including the reaction of morpholine with dimethyl carbonate. asianpubs.org Such studies on the methylation and functionalization of the morpholine ring are foundational to the synthesis of more complex derivatives like this compound. Investigations into the alkylation of related quinoline-3-carboxylate systems also offer insights into the regioselectivity of reactions involving similar functional groups. mdpi.comresearchgate.net The specific academic focus on this compound itself appears to be as a synthetic intermediate or a member of compound libraries for screening purposes, rather than a widely studied individual compound.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-methylmorpholine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-8-3-4-11-5-6(8)7(9)10-2/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFUIPPFAQAGTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCC1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 4 Methylmorpholine 3 Carboxylate and Its Analogues
Strategies for the Construction of the 4-Methylmorpholine (B44366) Core
The synthesis of the 4-methylmorpholine nucleus can be broadly categorized into two primary approaches: building the ring system from acyclic precursors through cyclization reactions and modifying a pre-existing morpholine (B109124) ring.
Ring-Closing Reactions and Cycloaddition Approaches
Ring-closing strategies are fundamental to forming the morpholine heterocycle. A prevalent method involves the intramolecular cyclization of N-methyldiethanolamine. This reaction is typically facilitated by a dehydrating agent, such as concentrated sulfuric acid, which catalyzes the ring closure by eliminating water at elevated temperatures. chemicalbook.com The process involves heating N-methyldiethanolamine to 160–170°C in the presence of the acid catalyst to distill off water and promote the formation of the 4-methylmorpholine ring. chemicalbook.com
Another powerful ring-forming strategy is the palladium-catalyzed carboamination reaction. This method can be used to synthesize cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov The key step involves the intramolecular cyclization of an O-allyl ethanolamine (B43304) derivative with an aryl or alkenyl bromide, generating the morpholine ring as a single stereoisomer. nih.gov
Cycloaddition reactions offer another pathway to the morpholine core. For instance, intramolecular [3+2]-cycloaddition of azides to acetylenic compounds has been explored for creating fused morpholine systems. researchgate.net More recently, a transition-metal-free defluorinative [3+2] cycloaddition of gem-difluoroalkenes with organic azides has been reported, where morpholine itself acts as a solvent and reactant, leading to a morpholine-substituted triazole. nih.gov This highlights how cycloaddition principles can be adapted to incorporate the morpholine moiety.
Functionalization and Alkylation of Pre-formed Morpholine Rings
The most direct method for preparing 4-methylmorpholine is the N-methylation of a pre-formed morpholine ring. The Eschweiler-Clarke reaction is a classic and effective method for this transformation. It involves the reaction of morpholine with formaldehyde (B43269) and formic acid. chemicalbook.com The mixture is heated to reflux, during which formaldehyde and formic acid work in concert to methylate the nitrogen atom, releasing carbon dioxide in the process. chemicalbook.com
Alternative alkylating agents can also be employed. The N-alkylation of morpholine with various alcohols can be achieved in a gas-solid phase reaction over a CuO–NiO/γ-Al2O3 catalyst. researchgate.net This method has been optimized for N-methylation using methanol (B129727), achieving high conversion and selectivity for N-methylmorpholine. researchgate.net
Table 1: Comparison of Core Construction Strategies
| Method | Starting Materials | Key Reagents/Conditions | Primary Advantage | Reference |
|---|---|---|---|---|
| Intramolecular Cyclization | N-methyldiethanolamine | Concentrated H₂SO₄, 160-170°C | Builds the core from a simple acyclic precursor | chemicalbook.com |
| Pd-Catalyzed Carboamination | O-allyl ethanolamine derivatives, Aryl/Alkenyl bromides | Palladium catalyst | High stereocontrol for substituted morpholines | nih.gov |
| Eschweiler-Clarke Reaction | Morpholine | Formaldehyde, Formic Acid | Direct, high-yield methylation of the parent ring | chemicalbook.com |
| Catalytic N-Alkylation | Morpholine, Methanol | CuO–NiO/γ-Al₂O₃ catalyst | Efficient gas-phase industrial application | researchgate.net |
Stereoselective Synthesis of Enantiomeric and Diastereomeric Forms of Morpholine-3-carboxylates
Achieving stereochemical control is critical when synthesizing biologically active molecules. For morpholine-3-carboxylates, this involves establishing defined stereocenters at the C-3 position and, potentially, other positions on the ring.
Chiral Pool-Based Approaches Utilizing Morpholine-3-carboxylic Acid Precursors
The chiral pool provides access to enantiomerically pure starting materials derived from nature. Amino acids are excellent precursors for this strategy. For example, a stereoselective synthesis of morpholine-3-carboxylic acid derivatives has been developed using a polymer-supported approach starting from immobilized Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH. researchgate.net This solid-phase synthesis allows for the construction of N-alkylated and N-acylated intermediates, which, upon cleavage from the resin in the presence of a reducing agent like triethylsilane, yield the cyclized morpholine-3-carboxylic acid products with a specific configuration at the newly formed stereocenter. researchgate.net This methodology leverages the inherent chirality of the starting amino acid to dictate the stereochemical outcome of the final product. researchgate.netresearcher.life
Asymmetric Catalysis in Morpholine Synthesis
Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, enabling the creation of chiral molecules from achiral or racemic precursors. An efficient catalytic method for the enantioselective synthesis of 3-substituted morpholines involves a tandem one-pot reaction combining hydroamination and asymmetric transfer hydrogenation. organic-chemistry.orgacs.org This process utilizes a titanium catalyst for an initial cyclization of an aminoalkyne to a cyclic imine, which is then reduced using a chiral Ruthenium catalyst (Noyori-Ikariya catalyst) to afford the chiral 3-substituted morpholine in high yield and excellent enantiomeric excess (>95% ee). acs.org
Organocatalysis has also emerged as a potent tool. Chiral morpholine-based organocatalysts, themselves synthesized from amino acids and epichlorohydrin, have been shown to be highly effective in promoting asymmetric reactions, such as the 1,4-addition of aldehydes to nitroolefins. nih.govfrontiersin.org Furthermore, a domino ring-opening cyclization of epoxides with 2-aminoethanol equivalents, catalyzed by a modified quinine (B1679958) organocatalyst, provides asymmetric access to morpholin-2-ones, which are valuable precursors to other morpholine derivatives. thieme-connect.com
Diastereoselective Control in C-3 Carboxylate Formation
Controlling the relative stereochemistry between multiple substituents on the morpholine ring is a significant synthetic challenge. Diastereoselective syntheses of 2- and 3-substituted morpholines have been achieved by reacting a tosyl-oxazetidine with α-formyl carboxylates. acs.orgnih.gov The reaction proceeds through a morpholine hemiaminal intermediate, and the observed diastereoselectivity is governed by the avoidance of steric strain between the C-3 substituent and the N-tosyl group, as well as anomeric effects. nih.gov This approach allows for the concise and diastereoselective construction of highly decorated and conformationally rigid morpholines.
Another strategy relies on transition metal catalysis. An iron(III)-catalyzed diastereoselective synthesis of disubstituted morpholines has been developed from 1,2-amino ethers and 1,2-hydroxy amines that contain an allylic alcohol. organic-chemistry.org Similarly, the aforementioned Pd-catalyzed carboamination provides excellent diastereocontrol, yielding cis-3,5-disubstituted morpholines. The stereochemical outcome is rationalized by a pathway involving a syn-aminopalladation through a boat-like transition state. nih.gov
Table 2: Stereoselective Synthesis Approaches
| Approach | Concept | Example Starting Materials | Key Feature | Reference |
|---|---|---|---|---|
| Chiral Pool Synthesis | Utilize inherent chirality of natural products | Fmoc-Ser(tBu)-OH | Transfers chirality from starting material to product | researchgate.net |
| Asymmetric Catalysis | Use a chiral catalyst to induce enantioselectivity | Aminoalkynes, Aldehydes | Creates chirality from achiral precursors with high ee | organic-chemistry.orgacs.org |
| Diastereoselective Synthesis | Control relative stereochemistry between substituents | Tosyl-oxazetidine, α-formyl carboxylates | Governed by steric and electronic effects in transition states | acs.orgnih.gov |
Esterification and Functional Group Interconversion at C-3 of Morpholine Derivatives
The synthesis of Methyl 4-methylmorpholine-3-carboxylate and analogous esters hinges on effective esterification techniques and strategic functional group interconversions at the C-3 position of the morpholine scaffold.
Direct esterification of the parent carboxylic acid, 4-methylmorpholine-3-carboxylic acid, represents the most straightforward approach. The Fischer-Speier esterification, a classic acid-catalyzed method, is a viable option. masterorganicchemistry.comlibretexts.org This reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to drive the equilibrium toward the formation of the methyl ester and water. masterorganicchemistry.comathabascau.cacerritos.edukhanacademy.orgyoutube.com The reversible nature of this reaction necessitates measures to favor product formation, typically by using the alcohol as the solvent or by removing water as it is formed. libretexts.org
For substrates that are sensitive to strong acidic conditions, milder coupling-agent-mediated esterification methods are employed. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a powerful alternative. orgsyn.orgorganic-chemistry.org This method proceeds under neutral conditions at room temperature, forming a highly reactive O-acylisourea intermediate that is then attacked by the alcohol to yield the ester. orgsyn.org This technique is particularly advantageous for sterically hindered substrates and helps suppress side reactions. organic-chemistry.org
Functional group interconversion (FGI) offers alternative pathways to the C-3 ester. ub.edusolubilityofthings.comimperial.ac.uk A morpholine derivative bearing a different functional group at the C-3 position, such as a nitrile or an aldehyde, can be converted to the desired methyl carboxylate. For example, a C-3 nitrile could undergo hydrolysis to the carboxylic acid, followed by esterification. Alternatively, a C-3 aldehyde could be oxidized to the carboxylic acid before esterification. These multi-step sequences expand the range of available starting materials for accessing the target compound. imperial.ac.uk
| Method | Reagents | Key Features | Reference(s) |
| Fischer-Speier Esterification | Carboxylic Acid, Methanol, Strong Acid (e.g., H₂SO₄) | Equilibrium-driven; requires excess alcohol or water removal. | masterorganicchemistry.comlibretexts.orgathabascau.ca |
| Steglich Esterification | Carboxylic Acid, Methanol, DCC, DMAP (cat.) | Mild, neutral conditions; suitable for sensitive substrates. | orgsyn.orgorganic-chemistry.org |
| Functional Group Interconversion | C-3 Precursor (e.g., Nitrile, Aldehyde) → Ester | Multi-step process involving hydrolysis, oxidation, and/or esterification. | ub.edusolubilityofthings.comimperial.ac.uk |
Novel Reagents and Catalyst Systems in Morpholine Synthesis and Derivatization
Recent progress in organic synthesis has introduced innovative reagents and catalysts that have refined the construction and derivatization of the morpholine ring system. These modern methods offer improvements in efficiency, stereocontrol, and substrate scope. For instance, a redox-neutral, one- or two-step protocol has been developed for converting 1,2-amino alcohols into morpholines using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. organic-chemistry.org Furthermore, palladium-catalyzed processes, such as the Wacker-type aerobic oxidative cyclization of alkenes, have enabled the synthesis of various six-membered nitrogen heterocycles, including morpholines. organic-chemistry.org Iron(III)-catalyzed diastereoselective syntheses have also been reported, yielding substituted morpholines from precursors like 1,2-hydroxy amines bearing an allylic alcohol. organic-chemistry.org
Application of N-Methylmorpholine-N-oxide (NMMO) in Oxidative Processes Relevant to Morpholine Derivatization
N-Methylmorpholine-N-oxide (NMMO) is a widely utilized and powerful co-oxidant in a variety of transition metal-catalyzed oxidation reactions, which are highly relevant to the functionalization of morpholine derivatives. While not typically used to construct the morpholine ring itself, NMMO is crucial for modifying substituents on a pre-existing morpholine scaffold.
One of its primary roles is as a stoichiometric secondary oxidant to regenerate a catalytic primary oxidant. A prominent example is its use with tetrapropylammonium (B79313) perruthenate (TPAP) for the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. This combination is valued for its mild conditions and high selectivity. For a morpholine analogue bearing a primary alcohol substituent (e.g., a hydroxymethyl group at C-2), the TPAP/NMMO system could efficiently oxidize it to the corresponding aldehyde, a versatile intermediate for further derivatization.
Similarly, NMMO is the classic co-oxidant used with catalytic amounts of osmium tetroxide (OsO₄) for the syn-dihydroxylation of alkenes (the Upjohn dihydroxylation). A morpholine derivative containing an alkenyl side chain could be converted into a vicinal diol using the OsO₄/NMMO protocol. This introduces new stereocenters and hydroxyl functional groups that can be used for subsequent transformations, thereby increasing molecular complexity.
| Oxidation System | Substrate Functional Group | Product Functional Group | Relevance to Morpholine Derivatization |
| TPAP (cat.) / NMMO | Primary or Secondary Alcohol | Aldehyde or Ketone | Creates carbonyl groups for further C-C bond formation or functionalization. |
| OsO₄ (cat.) / NMMO | Alkene | cis-Diol | Introduces hydroxyl groups and new stereocenters for building complex analogues. |
Use of Coupling Reagents for Carboxylic Acid Derivatization (e.g., DMTMM)
For the derivatization of the carboxylic acid moiety at the C-3 position of the morpholine ring, modern coupling reagents provide mild and highly efficient alternatives to traditional methods. One such standout reagent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). researchgate.net
DMTMM is an air- and water-stable solid that acts as an effective condensing agent for the formation of both amides and esters directly from carboxylic acids. researchgate.net The reaction mechanism involves the activation of the carboxylate anion by DMTMM to form a highly reactive acyloxytriazine intermediate. This active ester is then susceptible to nucleophilic attack by an alcohol (for esterification) or an amine (for amidation). A significant advantage of DMTMM is its ability to promote these coupling reactions effectively in protic solvents like alcohols and even water, with byproducts that are typically water-soluble and easy to remove. researchgate.net
Molecular Structure, Conformation, and Advanced Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. While specific NMR data for Methyl 4-methylmorpholine-3-carboxylate is not widely available in the literature, the analysis of its precursor, 4-methylmorpholine-3-carboxylic acid, provides significant insights into the expected spectral features.
In the ¹H NMR spectrum of 4-methylmorpholine-3-carboxylic acid, the protons of the morpholine (B109124) ring and the N-methyl group exhibit characteristic chemical shifts and coupling patterns. The presence of the methyl group on the nitrogen atom influences the electronic environment of the neighboring protons, leading to distinct signals that confirm the N-methylation. The stereochemical arrangement of the substituents on the morpholine ring can be inferred from the coupling constants between adjacent protons.
¹H NMR Spectral Data for 4-methylmorpholine-3-carboxylic acid
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 | 4.22-4.24 | m |
| H-5 | 4.00-3.99 | m |
| H-3, H-6 | 3.64-3.74 | m |
| H-3 | 3.38-3.42 | m |
| H-6 | 3.19-3.20 | m |
For this compound, the esterification of the carboxylic acid to a methyl ester would introduce a new singlet in the ¹H NMR spectrum, typically appearing in the range of 3.6-3.8 ppm, corresponding to the protons of the O-methyl group. The chemical shifts of the morpholine ring protons would also experience slight adjustments due to the change in the electronic nature of the substituent at the C-3 position.
¹³C NMR spectroscopy would further corroborate the structure, with the carbonyl carbon of the ester group expected to resonate at approximately 170-175 ppm. The N-methyl carbon would appear around 40-50 ppm, and the carbons of the morpholine ring would have distinct signals reflecting their connectivity and chemical environment.
Advanced Mass Spectrometry (e.g., LC-MS, HR-MS) for Molecular Identification and Impurity Profiling
Advanced mass spectrometry techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HR-MS), are indispensable for the accurate mass determination and identification of molecules, as well as for the detection and characterization of impurities.
While experimental mass spectrometry data for this compound is limited, predicted data for the closely related 4-methylmorpholine-3-carboxylic acid hydrochloride offers valuable information. High-resolution mass spectrometry would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition.
Predicted Mass Spectrometry Data for 4-methylmorpholine-3-carboxylic acid
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 146.08118 |
| [M+Na]⁺ | 168.06312 |
| [M-H]⁻ | 144.06662 |
| [M+NH₄]⁺ | 163.10772 |
For this compound, the molecular weight is 159.18 g/mol . In LC-MS analysis, the compound would be expected to be detected as its protonated molecule [M+H]⁺ at an m/z of 160.19. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) would be characteristic of the morpholine ring and the methyl carboxylate group, providing further structural confirmation. Impurity profiling by LC-MS would enable the separation and identification of any by-products or degradation products, ensuring the purity of the compound.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for the identification of functional groups within a molecule. The vibrational modes of the morpholine ring and the methyl carboxylate group in this compound would give rise to a characteristic spectrum.
The IR spectrum of the parent compound, morpholine, exhibits characteristic bands for C-H, C-O, and N-H stretching and bending vibrations. For this compound, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester and the morpholine ether linkage would also be observable.
Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data by providing information on the vibrations of the carbon skeleton of the morpholine ring. The symmetric stretching of the ring would be particularly Raman active.
Expected Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (ester) | Stretching | 1735-1750 |
| C-O (ester) | Stretching | 1250-1300 |
| C-O (ether) | Stretching | 1070-1150 |
| C-N | Stretching | 1020-1250 |
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.
Currently, there is no publicly available crystal structure for this compound. However, crystallographic studies of other morpholine derivatives have shown that the morpholine ring typically adopts a chair conformation, which is the most stable arrangement. In the case of this compound, the substituents at the C-3 and N-4 positions would likely occupy equatorial positions to minimize steric hindrance.
A successful crystallographic analysis of this compound would unequivocally establish its solid-state conformation, the relative stereochemistry of its chiral centers, and its packing arrangement in the crystal lattice. This would provide a complete and unambiguous picture of its molecular architecture.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory, DFT)
There are no specific studies utilizing quantum chemical calculations, such as Density Functional Theory (DFT), to investigate the electronic structure and reactivity of Methyl 4-methylmorpholine-3-carboxylate. Such calculations are invaluable for understanding the distribution of electron density, molecular orbitals (HOMO-LUMO), and electrostatic potential, which in turn helps in predicting a molecule's reactivity and stability. scienceopen.come3s-conferences.orgnih.gov For other heterocyclic compounds, DFT has been successfully used to optimize geometry and predict various spectroscopic and thermodynamic parameters. researchgate.netnih.govchemrevlett.com However, data from these methods for the title compound is absent from the current body of scientific literature.
Conformational Analysis and Energy Landscapes of this compound
A detailed conformational analysis, which is crucial for understanding the three-dimensional shapes a molecule can adopt, has not been published for this compound. The study of the conformational landscape helps identify the most stable conformers and the energy barriers between them. nih.govnih.govutdallas.edu For the parent morpholine (B109124) molecule, it is known that the chair conformation is generally preferred, but the presence and position of substituents can significantly influence the conformational equilibrium. researchgate.net Without specific research, the preferred conformations and the rotational energy barriers of the methyl and carboxylate groups on the morpholine ring of this compound remain undetermined.
Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects
No molecular dynamics (MD) simulations have been reported for this compound. MD simulations are a powerful tool for studying the dynamic behavior of molecules over time, including their interactions with solvent molecules. mdpi.comrjeid.com These simulations could provide insights into how the compound behaves in a biological environment, its flexibility, and the influence of solvation on its conformational preferences. The application of MD simulations has been crucial in understanding the stability of protein-ligand interactions for other drug candidates. mdpi.com The absence of such studies for this compound means its dynamic properties and behavior in solution are yet to be characterized.
In Silico Ligand-Target Interaction Studies and Molecular Docking for Exploring Binding Modalities
There is no available research on the in silico ligand-target interaction or molecular docking of this compound. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comresearchgate.netnih.gov This method is extensively used in drug discovery to screen for potential drug candidates and to understand their binding mechanisms at the active site of a biological target. nih.govnih.govfrontiersin.org The morpholine moiety is often incorporated into drug candidates to improve their pharmacokinetic profiles. researchgate.netnih.gov While docking studies have been performed on a vast number of morpholine-containing molecules, the specific binding modalities of this compound with any biological target have not been explored computationally.
Reactivity and Reaction Mechanisms of Methyl 4 Methylmorpholine 3 Carboxylate
Mechanistic Investigations of Nucleophilic and Electrophilic Transformations of the Ester and Morpholine (B109124) Ring
The dual presence of nucleophilic and electrophilic centers in Methyl 4-methylmorpholine-3-carboxylate allows for a range of transformations. The lone pair of electrons on the nitrogen atom of the morpholine ring imparts nucleophilic character, making it susceptible to attack by electrophiles. This is a common reactivity pattern for amines, which are chemical bases that neutralize acids in exothermic reactions. For instance, the nitrogen in the parent morpholine ring can act as a nucleophile, attacking electrophilic carbon atoms, such as in the reaction with dimethyl carbonate to form N-methylated products. asianpubs.org In this compound, the nitrogen is already methylated, making it a tertiary amine. While it remains nucleophilic, it can further react with strong electrophiles like alkyl halides to form quaternary ammonium salts.
The ester group, conversely, is a primary site for nucleophilic attack. The carbonyl carbon is electrophilic and can react with various nucleophiles, leading to substitution at the acyl carbon. Typical reactions include hydrolysis (with water or base) to yield 4-methylmorpholine-3-carboxylic acid and methanol (B129727), or amidation/transesterification with amines or other alcohols.
Electrophilic transformations can occur at various positions. The core structure of related compounds, such as 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, demonstrates multiple reactive centers for electrophilic attack, leading to S-, N-, or O-alkylation depending on the reaction conditions. mdpi.com For this compound, while the ring is saturated, the carbons alpha to the heteroatoms (C2 and C5) and the alpha-carbon to the carboxylate (C3) could potentially be sites of reaction under specific conditions, such as through the formation of an enolate at C3 under strong basic conditions.
Table 1: Potential Nucleophilic and Electrophilic Reactions
| Reaction Type | Reactant | Site of Attack on Substrate | Potential Product |
|---|---|---|---|
| Nucleophilic Acyl Substitution | Hydroxide (OH⁻) | Carbonyl Carbon (C=O) | 4-Methylmorpholine-3-carboxylic acid |
| Nucleophilic Acyl Substitution | Ammonia (NH₃) | Carbonyl Carbon (C=O) | 4-Methylmorpholine-3-carboxamide |
| Quaternization | Methyl Iodide (CH₃I) | Morpholine Nitrogen (N) | 3-(Methoxycarbonyl)-4,4-dimethylmorpholin-4-ium iodide |
Exploration of Cycloaddition Reactions Involving the Morpholine Ring System as a Dienophile or Diene Equivalent
Cycloaddition reactions are powerful tools in organic synthesis for forming cyclic compounds. libretexts.org These reactions, such as the Diels-Alder ([4+2] cycloaddition) and dipolar cycloaddition ([3+2] cycloaddition), typically require unsaturated π-electron systems. libretexts.org The saturated morpholine ring in this compound lacks the necessary π-bonds to directly participate as a diene or dienophile in conventional cycloaddition reactions.
However, the morpholine moiety can be instrumental in mediating cycloaddition reactions of other molecules or can be incorporated into reactants for such transformations. For example, morpholine has been used as a mediator in the [3 + 2] cycloaddition of gem-difluoroalkenes with organic azides to regioselectively form 1,2,3-triazoles. nih.gov In this specific reaction, morpholine acts as a nucleophile that initiates a sequence leading to the cycloaddition adduct. nih.gov
For the morpholine ring itself to act as a dienophile or diene, it would first need to be converted into an unsaturated derivative, such as an enamine or a dihydromorpholine. Such a modification would introduce the required π-system, enabling its participation in pericyclic reactions. The synthetic utility of cycloadditions is vast, providing access to a wide variety of 4-, 5-, and 6-membered rings with high stereocontrol. libretexts.org
Radical Reactions and Their Stereochemical Implications for Morpholine Derivatives
Radical reactions offer alternative pathways for the functionalization of saturated heterocycles like morpholine. The formation of a radical species from a morpholine derivative can be achieved under various conditions, including electrochemical methods. mdpi.com Research has demonstrated the detection of the morpholine radical via Electron Paramagnetic Resonance (EPR) spectroscopy at room temperature. mdpi.com This radical can be generated through C-H bond activation, typically at a carbon atom adjacent to a heteroatom, which can stabilize the radical.
In the case of this compound, a radical could potentially be formed at the C3 position via hydrogen atom abstraction. The stereochemistry at this chiral center would be a critical consideration in subsequent reactions. If the C3 radical intermediate adopts a planar geometry, any subsequent reaction could lead to a racemic or diastereomeric mixture of products, depending on the existing stereochemistry and the nature of the trapping agent. Conversely, if the radical intermediate maintains some pyramidal character or if the subsequent reaction is faster than racemization, a degree of stereochemical retention could be observed. Electrochemical C-H amination of arenes using morpholine has been developed, suggesting a mechanism that may involve radical intermediates. mdpi.com
Table 2: Potential Radical Intermediates and Stereochemical Outcomes
| Position of Radical | Method of Generation | Geometry of Intermediate | Potential Stereochemical Outcome at C3 |
|---|---|---|---|
| C3 | Hydrogen Abstraction | Planar or rapidly inverting pyramidal | Racemization or Diastereomerization |
Regioselectivity and Chemoselectivity in Complex Reaction Pathways
In a molecule with multiple functional groups like this compound, controlling the regioselectivity and chemoselectivity of reactions is paramount for achieving a desired synthetic outcome. Chemoselectivity refers to the selective reaction of one functional group in the presence of others, a process that can often be controlled by the choice of reagents and reaction conditions. nih.gov
The primary sites for reaction in this compound are the tertiary amine, the ester carbonyl, and the various C-H bonds.
Chemoselectivity: A nucleophile could attack the ester carbonyl, while an electrophile (like an acid) would preferentially react with the basic nitrogen atom. A reducing agent like LiAlH₄ would typically reduce the ester to an alcohol without affecting the rest of the ring.
Regioselectivity: In reactions involving C-H bond activation, regioselectivity becomes crucial. The C-H bonds at C2 and C6 are adjacent to the oxygen atom, while those at C3 and C5 are adjacent to the nitrogen. The electronic effects of these heteroatoms, along with the steric hindrance imposed by the substituents, would determine the preferred site of reaction. For instance, studies on the alkylation of complex heterocyclic systems have shown that the reaction can be directed to different atoms (N-, O-, or S-alkylation) by carefully tuning the base and solvent, demonstrating the principles of regiocontrol. mdpi.comnih.gov A reaction involving lithiation, for example, would likely be directed by the ester group to the C3 position. mdpi.com
The interplay between these factors allows for the selective transformation of one part of the molecule while leaving others intact, which is a foundational concept in the synthesis of complex organic molecules.
Applications in Medicinal Chemistry Research Chemistry Focused
Design and Synthesis of Novel Morpholine-Based Scaffolds for Biological Exploration
The morpholine (B109124) moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. researchgate.net Methyl 4-methylmorpholine-3-carboxylate serves as a valuable starting material or building block for the synthesis of more complex, novel morpholine-based scaffolds. The presence of both an ester and a tertiary amine within the chiral morpholine ring offers multiple points for chemical modification, allowing for the creation of diverse libraries of compounds for biological screening.
The synthesis of derivatives can be approached in several ways. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides. Alternatively, the ester can be reduced to an alcohol, providing another functional group for further elaboration. The tertiary amine of the morpholine ring can also participate in reactions, such as quaternization, to introduce a positive charge, which can be crucial for specific biological interactions.
The general synthetic utility of morpholine-3-carboxylic acid derivatives has been demonstrated in the preparation of conformationally rigid and highly decorated morpholine structures. acs.org For instance, N-substituted morpholine-3-carboxylic acid derivatives can be synthesized from amino acids like serine and threonine, indicating the potential for creating peptidomimetics with constrained conformations. acs.org
Table 1: Potential Synthetic Transformations of this compound
| Starting Material | Reagents and Conditions | Product Type | Potential for Further Diversification |
| This compound | 1. LiOH, H₂O/THF2. Amine, Coupling Agent (e.g., HATU) | Amide derivatives | Introduction of various R-groups via the amine |
| This compound | LiAlH₄, THF | (4-Methylmorpholin-3-yl)methanol | Derivatization of the primary alcohol |
| 4-Methylmorpholine-3-carboxylic acid | Reductive amination with various aldehydes/ketones | N-alkylated derivatives | Introduction of diverse substituents on the nitrogen |
Structure-Activity Relationship (SAR) Studies through Systematic Analog Generation and Modification
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. This compound is an excellent starting point for SAR studies due to its modifiable functional groups. By systematically generating analogs and assessing their biological activity, researchers can identify the key structural features required for a desired pharmacological effect.
For example, in a hypothetical SAR campaign targeting a specific enzyme, a library of amides could be synthesized from 4-methylmorpholine-3-carboxylic acid. The R-group of the amine used for coupling would be varied to explore different sizes, electronic properties, and hydrogen bonding capabilities. The resulting data would help to map the binding pocket of the target protein.
While specific SAR studies on a broad series of this compound analogs are not extensively reported in the public domain, the principles can be inferred from studies on similar heterocyclic systems. For instance, in the development of quinoline-4-carboxylic acid derivatives as inhibitors of dihydroorotate (B8406146) dehydrogenase, systematic modifications of the quinoline (B57606) core and its substituents led to the identification of potent and selective inhibitors. nih.gov A similar approach could be applied to analogs of this compound to optimize their activity against a chosen biological target.
Table 2: Hypothetical SAR Study of 4-Methylmorpholine-3-carboxamides
| Analog | R-Group on Amide | Rationale for Modification | Expected SAR Information |
| 1 | -CH₃ | Small, hydrophobic group | Probes for small hydrophobic pockets |
| 2 | -CH₂Ph | Bulky, aromatic group | Investigates tolerance for larger substituents |
| 3 | -CH₂CH₂OH | Polar, hydrogen-bonding group | Explores interactions with polar residues |
| 4 | -CH₂COOH | Acidic group | Probes for positively charged or polar interactions |
Exploration of Morpholine-3-carboxylate as a Bioisosteric Replacement in Drug Design
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a key strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. The morpholine-3-carboxylate moiety has the potential to act as a bioisostere for a carboxylic acid.
A carboxylic acid is often a crucial functional group for binding to biological targets, but it can also lead to poor cell permeability and rapid metabolism. The morpholine-3-carboxylate structure can mimic some of the key features of a carboxylic acid, such as its ability to act as a hydrogen bond acceptor. The predicted pKa of (R)-morpholine-3-carboxylic acid is approximately 2.11, indicating it is a relatively strong acid. chembk.com
The conformational properties of the morpholine ring are also important. The chair conformation is generally the most stable, and substituents can adopt either axial or equatorial positions. nih.gov This conformational preference can influence how the molecule presents its functional groups to a biological target. The constrained nature of the morpholine ring, compared to a more flexible alkyl carboxylic acid, can be advantageous in locking in a bioactive conformation.
Table 3: Physicochemical Properties of Morpholine-3-carboxylic Acid and a Simple Carboxylic Acid
| Property | Morpholine-3-carboxylic acid | Propionic Acid (for comparison) |
| Molecular Weight | 131.13 g/mol | 74.08 g/mol |
| Predicted pKa | ~2.11 chembk.com | ~4.87 |
| Conformation | Predominantly chair conformation nih.gov | Flexible, multiple conformations |
| Hydrogen Bond Acceptors | 3 (2 oxygens, 1 nitrogen) | 2 (2 oxygens) |
| Hydrogen Bond Donors | 1 (acidic proton) | 1 (acidic proton) |
Modulation of Molecular Interactions with Biological Targets at a Mechanistic Level
The ultimate goal of designing and synthesizing novel molecules based on the this compound scaffold is to modulate the activity of biological targets. The specific interactions between a ligand and its target protein are key to its mechanism of action. Techniques such as molecular docking can provide valuable insights into these interactions.
For instance, in a molecular docking study of quinoline derivatives, the carboxylic acid moiety was shown to interact with key amino acid residues in the active site of the target enzyme. nih.gov Similarly, derivatives of 4-methylmorpholine-3-carboxylic acid could be designed to form specific hydrogen bonds and hydrophobic interactions within the binding site of a target protein, leading to its inhibition or activation. The conformational rigidity of the morpholine ring can also contribute to a more favorable entropy of binding compared to more flexible molecules.
Table 4: Potential Molecular Interactions of 4-Methylmorpholine-3-carboxylic Acid Derivatives with a Biological Target
| Functional Group | Type of Interaction | Potential Interacting Amino Acid Residues |
| Carboxylate | Ionic, Hydrogen Bonding | Arginine, Lysine, Serine, Threonine |
| Morpholine Oxygen | Hydrogen Bonding | Serine, Threonine, Asparagine, Glutamine |
| N-Methyl Group | Hydrophobic | Leucine, Isoleucine, Valine, Alanine |
| Aromatic Substituents (on amides) | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |
Role As a Chiral Building Block and Auxiliary in Asymmetric Synthesis
Precursor in the Synthesis of Enantiopure Amino Acids and Amino Alcohols.
The synthesis of enantiopure amino acids and amino alcohols is a cornerstone of modern pharmaceutical development, with various synthetic strategies available. researchgate.netgaylordchemical.comrroij.comorganic-chemistry.orgdiva-portal.org These strategies often involve the use of chiral precursors that guide the stereochemical outcome of reactions. While morpholine-containing structures are acknowledged as useful building blocks in this context, there is no specific documented evidence of Methyl 4-methylmorpholine-3-carboxylate being employed as a direct precursor for the synthesis of enantiopure amino acids or amino alcohols. General methodologies for the synthesis of β-amino alcohols often involve the ring-opening of epoxides with amines, a reaction that can be catalyzed by various reagents to achieve high regioselectivity and stereoselectivity. researchgate.netrroij.comorganic-chemistry.org However, the application of this compound within these or other established synthetic routes for amino acids and amino alcohols has not been reported.
Utilization in Asymmetric Organocatalysis.
Asymmetric organocatalysis has emerged as a powerful tool in organic synthesis, providing an alternative to metal-based catalysts for the construction of chiral molecules. unibo.it Proline and its derivatives are among the most well-known organocatalysts, but a diverse range of other small organic molecules, including those with a morpholine (B109124) scaffold, have also been successfully employed. nih.gov These catalysts are valued for their ability to promote highly enantioselective transformations. Despite the exploration of various morpholine-based organocatalysts, there are no specific reports on the use of this compound as a catalyst in asymmetric reactions. The development of novel organocatalysts is an active area of research, but the potential of this specific compound remains to be investigated.
Application in Target-Oriented Synthesis of Complex Natural Products and Pharmaceuticals.
The total synthesis of complex natural products and the development of new pharmaceuticals are major drivers of innovation in organic chemistry. nih.govresearchgate.netrsc.orgorganicchemistrydata.org These endeavors often require a toolbox of versatile chiral building blocks that can be incorporated into intricate molecular architectures. The morpholine scaffold is present in a number of biologically active compounds and marketed drugs. researchgate.netjchemrev.com However, a review of the literature does not yield any instances where this compound has been specifically utilized as a key building block or intermediate in the total synthesis of a natural product or in the development of a pharmaceutical agent. The synthesis of quinoline-4-carboxamide derivatives, for example, has been explored for antimalarial activity, but this is chemically distinct from the compound of interest. acs.org
Emerging Research Directions and Future Perspectives
Development of Green Chemistry Principles and Sustainable Synthetic Approaches for Morpholine (B109124) Derivatives
The synthesis of morpholine derivatives is undergoing a transformation guided by the principles of green chemistry, which prioritize the reduction of waste, use of safer reagents, and improvement of energy efficiency. Traditional methods for creating the morpholine ring often involve multi-step processes with hazardous reagents. chemrxiv.org For instance, the annulation of 1,2-amino alcohols frequently employed chloroacetyl chloride, followed by a reduction step using metal hydrides, which generates significant waste. chemrxiv.org
Modern, more sustainable approaches are being developed to circumvent these issues. A notable green method involves a one- or two-step, redox-neutral protocol that uses ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide to convert 1,2-amino alcohols into morpholines. chemrxiv.orgnih.gov This process offers substantial environmental benefits by eliminating a synthetic step and avoiding the use of harsh reducing agents. chemrxiv.orgnih.gov
For N-alkylation, a critical step in producing compounds like Methyl 4-methylmorpholine-3-carboxylate, green reagents are replacing traditional, more toxic ones. Dimethyl carbonate (DMC) is highlighted as a green methylating agent that can substitute for hazardous methyl halides or dimethyl sulfate. asianpubs.org The synthesis of N-methylmorpholine from morpholine using DMC is an example of this sustainable shift, with byproducts being only methanol (B129727) and carbon dioxide. asianpubs.org Applying these principles to the synthesis of the precursor, 4-methylmorpholine-3-carboxylic acid, could involve replacing traditional methylation methods with greener alternatives like DMC.
The table below compares traditional and emerging green synthetic methods applicable to morpholine derivatives.
| Synthetic Step | Traditional Method | Green/Sustainable Alternative | Key Advantages |
| Ring Formation | Annulation with chloroacetyl chloride followed by metal hydride reduction. chemrxiv.org | One-pot conversion of 1,2-amino alcohols using ethylene sulfate. chemrxiv.orgnih.gov | Redox-neutral, fewer steps, reduced waste. chemrxiv.org |
| N-Methylation | Use of methyl halides or dimethyl sulfate. asianpubs.org | Use of dimethyl carbonate (DMC). asianpubs.org | Less toxic reagents, benign byproducts (methanol, CO2). asianpubs.org |
| Catalysis | Stoichiometric reagents. | Use of catalytic amounts of palladium on carbon for reactions like reductive amination. | Reduced catalyst loading, potential for recycling. |
Chemoinformatics and Machine Learning in Morpholine Derivative Design and Optimization
Chemoinformatics and machine learning (ML) are becoming indispensable tools in modern medicinal chemistry for designing and optimizing novel molecules. mdpi.com These computational techniques can predict molecular properties, model interactions with biological targets, and analyze vast chemical libraries to identify promising candidates, thereby accelerating the drug discovery process. researchgate.net
For a compound like this compound, these tools offer several potential applications. Molecular docking simulations, a key chemoinformatic method, could be used to predict how the molecule might bind to specific protein targets, such as enzymes or receptors. nih.govresearchgate.net By understanding these potential interactions, researchers can prioritize which biological assays to perform.
Machine learning models can be trained on large datasets of existing morpholine derivatives with known properties (e.g., solubility, toxicity, biological activity). mdpi.com Such a model could then predict the properties of novel, unsynthesized derivatives, including variations of this compound. This predictive power allows for the in silico screening of thousands of potential structures, ensuring that only the most promising candidates are synthesized in the lab, saving significant time and resources.
The workflow for applying these computational tools is summarized below:
| Stage | Technique | Application to Morpholine Derivative Design |
| Idea Generation | Generative ML Models | Design of novel morpholine scaffolds with desired structural features. |
| Virtual Screening | Molecular Docking | Prediction of binding affinity of derivatives to specific biological targets. nih.gov |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) / ML | Estimation of physicochemical properties (solubility, stability) and biological activity. mdpi.com |
| Library Optimization | Chemoinformatic Analysis | Ensuring chemical diversity and lead-likeness within a library of designed morpholine compounds. |
Integration into Flow Chemistry and Automated Synthesis Platforms for High-Throughput Production
The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a major leap in efficiency, safety, and scalability for chemical production. organic-chemistry.orgmdpi.com Flow chemistry, where reagents are pumped through a network of tubes and reactors, allows for precise control over reaction conditions such as temperature and pressure, leading to higher yields and purer products. rsc.org This technology is particularly advantageous for handling hazardous reagents or unstable intermediates, making it a safer alternative to large-scale batch reactors. mdpi.com
The synthesis of substituted morpholines is well-suited for this technology. For example, a scalable, photocatalytic coupling method to produce morpholines has been successfully implemented under continuous flow conditions. organic-chemistry.org Furthermore, solid-phase synthesis, where molecules are built on a polymer support, is another key technology that facilitates automation. The polymer-supported synthesis of morpholine-3-carboxylic acid derivatives has been reported, demonstrating a pathway that can be integrated into automated, high-throughput workflows for creating libraries of related compounds. nih.govresearchgate.net
Such automated platforms can dramatically accelerate the synthesis-test-analyze cycle in research and development. By combining flow reactors with robotic systems for reagent handling and real-time analytical feedback, a large number of derivatives of a core structure like this compound could be produced and screened rapidly.
| Technology | Key Features | Relevance for Morpholine Derivative Production |
| Continuous Flow Chemistry | Precise control of reaction parameters; enhanced heat and mass transfer; improved safety. rsc.org | Enables scalable and safer production, particularly for exothermic or fast reactions. organic-chemistry.org |
| Solid-Phase Synthesis | Simplifies purification; amenable to automation. nih.gov | Facilitates the high-throughput synthesis of libraries of morpholine-3-carboxylate derivatives. researchgate.net |
| Automated Synthesis Platforms | Integration of robotics, flow chemistry, and analytics. | Accelerates the design-make-test-analyze cycle for rapid discovery of new compounds. |
Exploration of New Catalytic Applications of Morpholine Derivatives
Morpholine derivatives are increasingly being explored for their potential as organocatalysts—small organic molecules that can accelerate chemical reactions. researchgate.net Their defined stereochemistry and structural rigidity make them attractive candidates for asymmetric catalysis, where the goal is to produce a specific enantiomer of a chiral product.
Research has shown that ß-morpholine amino acids can act as efficient organocatalysts in reactions like the 1,4-addition of aldehydes to nitroolefins. nih.govfrontiersin.org This is directly relevant to this compound, as its de-esterified precursor, 4-methylmorpholine-3-carboxylic acid, falls into this structural class. The carboxylic acid function is often crucial for the catalytic activity, participating in the reaction mechanism. frontiersin.org
Interestingly, one study demonstrated that converting the carboxylic acid of a morpholine-based catalyst to its methyl ester completely negated its catalytic activity in the tested reaction. frontiersin.org This suggests that while the parent carboxylic acid of the title compound may have catalytic potential, this compound itself is more likely to serve as a building block or a biologically active molecule rather than a direct catalyst in similar transformations. However, the broader morpholine scaffold is used in ligands for metal-catalyzed reactions, indicating another avenue for potential catalytic applications. researchgate.net Additionally, the related compound 4-methylmorpholine (B44366) has been studied computationally for its catalytic effect in urethane (B1682113) formation. nih.gov
| Compound Class | Catalytic Application | Finding |
| ß-Morpholine Amino Acids | Organocatalysis of 1,4-addition reactions. nih.govfrontiersin.org | The free carboxylic acid is essential for catalytic activity. frontiersin.org |
| Esterified Morpholine Amino Acids | Organocatalysis of 1,4-addition reactions. frontiersin.org | Capping the acid as a methyl ester (like the title compound) eliminates catalytic activity. frontiersin.org |
| 4-Methylmorpholine | Catalysis of urethane formation. nih.gov | Shown to be an effective catalyst in computational studies, slightly more so than unsubstituted morpholine. nih.gov |
| General Morpholine Derivatives | Ligands in metal catalysis (e.g., Heck cross-coupling). researchgate.net | The morpholine moiety can be a valuable component of ligands for transition metals. researchgate.net |
Q & A
Q. What are the established synthetic methodologies for Methyl 4-methylmorpholine-3-carboxylate?
this compound is typically synthesized via a multi-step protocol involving esterification and cyclization. A common approach includes:
- Step 1 : Reacting 4-methylmorpholine-3-carboxylic acid with methanol under acid catalysis (e.g., H₂SO₄) to form the methyl ester.
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
- Characterization : Confirmation of structure using ¹H/¹³C NMR (chemical shifts for ester carbonyl at ~170 ppm, morpholine ring protons at δ 3.5–4.0) and HPLC (≥95% purity criteria) .
Q. How is the purity of this compound validated in academic research?
Purity validation employs:
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 210–254 nm) .
- Spectroscopy : ¹H NMR integration to assess residual solvents or byproducts.
- Elemental Analysis : Confirming C, H, N, O composition within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can crystallographic refinement resolve disorder or thermal motion in this compound structures?
- Software Tools : Use SHELXL for least-squares refinement with anisotropic displacement parameters for non-hydrogen atoms. Apply TWIN commands for twinned crystals .
- Validation : Check using PLATON (ADDSYM for missed symmetry) and CIFcheck for bond-length/bond-angle outliers .
- Example : A recent study resolved thermal motion in the morpholine ring using ORTEP-3 to visualize anisotropic ellipsoids and apply restraints .
Q. What computational approaches are used to analyze the electronic structure of this compound?
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps (e.g., ~5.2 eV) and electrostatic potential maps .
- Software : Gaussian 16 or ORCA for energy minimization; VMD or PyMOL for visualization .
- Applications : Predict reactivity sites for derivatization (e.g., nucleophilic attack at the ester carbonyl) .
Q. How is the puckering conformation of the morpholine ring analyzed?
- Cremer-Pople Parameters : Calculate ring puckering amplitude (θ) and phase angle (φ) using Cartesian coordinates from crystallography. For six-membered rings, θ > 0.5 Å indicates significant puckering .
- Software : PARST or Platon/ADP to generate puckering plots and compare with reference data (e.g., chair vs. boat conformers) .
Q. How can contradictory spectroscopic and crystallographic data be reconciled?
- Cross-Validation : Compare NMR-derived dihedral angles with X-ray torsion angles. Use DFT-calculated chemical shifts (e.g., via GIAO method) to validate experimental NMR data .
- Case Study : A 2021 study resolved discrepancies in carbonyl resonance by identifying polymorphism via PXRD and DSC .
Methodological Tables
Table 1 : Key Crystallographic Parameters for Refinement (Example)
| Parameter | Value/Software | Reference |
|---|---|---|
| Refinement Program | SHELXL-2018 | |
| Disorder Handling | PART/SUMP Constraints | |
| Twinning | TWIN/BASF Commands | |
| Validation Tools | PLATON, CIFcheck |
Table 2 : DFT Calculation Parameters (Example)
| Level of Theory | Basis Set | Output Metrics |
|---|---|---|
| B3LYP | 6-31G(d) | HOMO-LUMO Gap: 5.2 eV |
| M06-2X | def2-TZVP | Dipole Moment: 3.8 D |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
